molecular formula C6H14N2 B158491 (R)-3-Dimethylaminopyrrolidine CAS No. 132958-72-6

(R)-3-Dimethylaminopyrrolidine

Cat. No. B158491
M. Wt: 114.19 g/mol
InChI Key: AVAWMINJNRAQFS-ZCFIWIBFSA-N
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Description

This would typically include the compound’s chemical formula, molecular weight, and structural formula. It might also include information on its appearance (solid, liquid, color, etc.) and any distinctive odor.





  • Synthesis Analysis

    This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product would also be discussed.





  • Molecular Structure Analysis

    Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s molecular structure.





  • Chemical Reactions Analysis

    This would involve studying the compound’s reactivity. What types of reactions does it undergo? What are the products of these reactions?





  • Physical And Chemical Properties Analysis

    This would include measurements of the compound’s melting point, boiling point, solubility, and other physical properties. Its chemical properties, such as acidity or basicity, might also be studied.




  • Scientific Research Applications

    • Enantiodivergent Synthesis : (R)-3-Dimethylaminopyrrolidine derivatives have been used in the enantiodivergent synthesis of specific compounds. For example, a study demonstrated the synthesis of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one derivatives from 4,4-dimethyl-1-phenylpyrrolidin-2,3-dione, which are amino analogues of pantolactone (Camps, Muñoz-Torrero, Rull, Font‐Bardia, & Solans, 2007).

    • Pharmacological Profiles : Research into the pharmacological profiles of certain compounds has included (R)-3-Dimethylaminopyrrolidine derivatives. A study examined the pharmacology of a novel 5-HT2A receptor antagonist, which includes a derivative of (R)-3-Dimethylaminopyrrolidine in its structure (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).

    • Optically Active Transition-Metal Complexes : This compound has been utilized in the synthesis of optically active transition-metal complexes. A study explored the synthesis of bifunctional Arene−Chromium−Tricarbonyl Complexes derived from (R)-Phenylethanamine, involving (R)-3-Dimethylaminopyrrolidine (Vasen, Salzer, Gerhards, Gais, Stürmer, Bieler, & Togni, 2000).

    • In Vitro Anticancer Activity : There has been research into the in vitro anticancer activity of compounds involving (R)-3-Dimethylaminopyrrolidine. A study on rhenium(I) tricarbonyl aqua complexes found that these complexes exhibited significant growth inhibitory concentration in HeLa cells, indicating potential as anticancer agents (Knopf, Murphy, MacMillan, Baskin, Barr, Boros, & Wilson, 2017).

    • Chiral Amines in Analytical Chemistry : Chiral amines, including (R)-3-Dimethylaminopyrrolidine derivatives, are used in analytical chemistry, particularly in high-performance liquid chromatography-mass spectrometry (HPLC-MS) for enantioseparation of chiral carboxylic acids (Tsutsui, Fujii, Sakamoto, Min, Todoroki, & Toyo’oka, 2012).

    Safety And Hazards

    This would involve looking at the compound’s toxicity and any risks it poses to human health or the environment. It might also include information on safe handling and disposal procedures.




  • Future Directions

    This would be a discussion of areas for future research. Are there questions about the compound that still need to be answered? Could it have applications in medicine, industry, or other fields?




    For a specific compound like “®-3-Dimethylaminopyrrolidine”, you would need to consult the scientific literature or databases of chemical information. Please note that not all compounds will have information available in all of these categories. Some compounds may not have been thoroughly studied, and for others, certain types of information (like a mechanism of action) may not be applicable.


    properties

    IUPAC Name

    (3R)-N,N-dimethylpyrrolidin-3-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H14N2/c1-8(2)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AVAWMINJNRAQFS-ZCFIWIBFSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)C1CCNC1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CN(C)[C@@H]1CCNC1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H14N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50374369
    Record name (R)-3-Dimethylaminopyrrolidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50374369
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    114.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (3R)-(+)-3-(Dimethylamino)pyrrolidine

    CAS RN

    132958-72-6
    Record name (R)-3-Dimethylaminopyrrolidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50374369
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (3R)-(+)-3-(Dimethylamino)pyrrolidine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    7
    Citations
    TM Chapman, N Bouloc, RS Buxton, J Chugh… - Bioorganic & medicinal …, 2012 - Elsevier
    A high-throughput screen against PknB, an essential serine–threonine protein kinase present in Mycobacterium tuberculosis (M. tuberculosis), allowed the identification of an …
    Number of citations: 64 www.sciencedirect.com
    VJ Cee, BK Albrecht, S Geuns-Meyer… - Journal of medicinal …, 2007 - ACS Publications
    The recognition that aberrant angiogenesis contributes to the pathology of inflammatory diseases, cancer, and myocardial ischemia has generated considerable interest in the …
    Number of citations: 52 pubs.acs.org
    DH Slee, M Moorjani, X Zhang, E Lin… - Journal of medicinal …, 2008 - ACS Publications
    Previously we have described a series of novel A 2A receptor antagonists with excellent water solubility. As described in the accompanying paper, the antagonists were first optimized to …
    Number of citations: 26 pubs.acs.org
    CJ Matheson - 2016 - eprints.ncl.ac.uk
    Nek2 (NIMA-related kinase 2) is a cell cycle-dependent serine/threonine protein kinase that regulates centrosome separation at the onset of mitosis. Overexpression of Nek2 is common …
    Number of citations: 2 eprints.ncl.ac.uk
    CR Coxon, C Wong, R Bayliss, K Boxall, KH Carr… - Oncotarget, 2017 - ncbi.nlm.nih.gov
    Nek2 (NIMA-related kinase 2) is a cell cycle-dependent serine/threonine protein kinase that regulates centrosome separation at the onset of mitosis. Overexpression of Nek2 is common …
    Number of citations: 12 www.ncbi.nlm.nih.gov
    K Boxall - 2017 - repository.icr.ac.uk
    Nek2 (NIMA-related kinase 2) is a cell cycle-dependent serine/threonine protein kinase that regulates centrosome separation at the onset of mitosis. Overexpression of Nek2 is common …
    Number of citations: 0 repository.icr.ac.uk
    S Celanire, F Lebon, H Stark - The Third Histamine Receptor …, 2008 - books.google.com
    In recent years, numerous highly recommendable review articles have been pubbroad lished, spectrum demonstrating of different the high lead interest structures in histamine [1–7]. …
    Number of citations: 1 books.google.com

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